molecular formula C24H31N3O3 B2510284 methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate CAS No. 1796995-87-3

methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate

Cat. No. B2510284
CAS RN: 1796995-87-3
M. Wt: 409.53
InChI Key: BHLCSNOXDNLSFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building up the carbon skeleton. Common techniques include functional group interconversions, carbon-carbon bond formation, and protective group strategies .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

The compound’s antiproliferative potential against cancer cells has been investigated. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines. Notably, it induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced proliferating cell nuclear antigen (PCNA) expression levels .

pH Sensing

One of the final compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, stands out as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing, making it valuable for applications in analytical chemistry and biosensing .

Synthesis of Related Compounds

The compound’s unique structure provides a platform for synthesizing other derivatives. For instance, investigations involving azepinoindole derivatives have been explored, which could have applications in drug discovery and medicinal chemistry .

Fluorescence Properties

Researchers have studied the fluorescence properties of various related compounds. These investigations contribute to our understanding of their behavior in different environments and may find applications in imaging and sensing technologies .

Electrophilic Cyclization Reactions

The synthesis of this compound involves iodine-mediated electrophilic cyclization reactions. Understanding these reaction mechanisms can inform the design of novel synthetic routes for related compounds .

Suzuki Cross-Coupling and Alkylation Reactions

The compound was prepared via Suzuki cross-couplings with various boronic acids and alkylation reactions. These synthetic methodologies are valuable tools for creating diverse chemical libraries and exploring structure-activity relationships .

properties

IUPAC Name

methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-23(28)19-8-2-3-9-20(19)25-24(29)27-12-6-7-16-13-17-14-18(22(16)27)15-26-11-5-4-10-21(17)26/h2-3,8-9,13,17-18,21-22H,4-7,10-12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLCSNOXDNLSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate

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